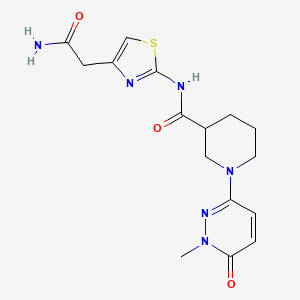

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O3S/c1-21-14(24)5-4-13(20-21)22-6-2-3-10(8-22)15(25)19-16-18-11(9-26-16)7-12(17)23/h4-5,9-10H,2-3,6-8H2,1H3,(H2,17,23)(H,18,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNKPLFCPRXBOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=NC(=CS3)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into the synthesis, mechanisms of action, and biological evaluations of this compound, supported by extensive research findings and data.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : CHNOS

- Molecular Weight : 376.4 g/mol

- CAS Number : 1396850-81-9

The unique combination of thiazole and pyridazine rings contributes to its biological properties, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the thiazole ring, often through cyclization reactions involving appropriate precursors.

- Introduction of the pyridazine moiety via condensation reactions.

- Final assembly into the piperidine structure with carboxamide functionality.

Careful control of reaction conditions is essential to optimize yield and purity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell signaling pathways, disrupting processes such as proliferation and apoptosis. For instance, similar thiazole derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

Anticancer Activity

Studies indicate that compounds containing thiazole and pyridazine rings can exhibit cytotoxic effects against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(1-methyl... | HCT116 (colon cancer) | 10.5 | COX inhibition |

| Similar Thiazole Derivative | MCF7 (breast cancer) | 8.0 | Apoptosis induction |

This compound could potentially act through similar pathways, leading to reduced viability in cancerous cells.

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Preliminary tests suggest that this compound may also possess activity against certain bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 12 µg/mL |

These results indicate promising potential for developing new antimicrobial agents based on this structural framework.

Case Studies

Several studies have explored the biological implications of similar compounds:

- Study on Thiazole Derivatives : A series of thiazole compounds were evaluated for their ability to reduce PGE levels in vitro, showcasing reductions between 76% and 94% depending on structural modifications .

- Antitumor Activity Investigation : A study highlighted the efficacy of thiazole-based compounds against colon carcinoma cell lines, demonstrating substantial cytotoxic effects and suggesting mechanisms involving apoptosis .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the field of oncology. Research indicates that compounds with thiazole and pyridazine structures exhibit significant anticancer properties. The mechanism of action is often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival pathways. For instance:

- Mechanism : The compound may inhibit specific kinases or other signaling pathways critical for tumor growth.

- Case Study : A study demonstrated that derivatives of thiazole-pyridazine hybrids showed promising results against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3), with IC50 values indicating effective growth inhibition .

Anticonvulsant Properties

The compound has also been evaluated for its anticonvulsant effects. Thiazole derivatives have shown potential in treating seizures, which could be attributed to their ability to modulate neurotransmitter systems.

- Mechanism : The anticonvulsant activity may arise from the stabilization of neuronal membranes or modulation of GABAergic activity.

- Case Study : In a series of experiments, thiazole-integrated compounds displayed varying degrees of protection in picrotoxin-induced seizure models, suggesting that structural modifications can enhance their efficacy .

Antimicrobial Activity

Research has indicated that compounds featuring thiazole rings possess antimicrobial properties. This makes them candidates for developing new antibiotics.

- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Case Study : A study on thiazole derivatives revealed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for antibiotic development .

Synthesis and Structure Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide.

| Structural Feature | Biological Activity | Notes |

|---|---|---|

| Thiazole Ring | Antimicrobial | Enhances interaction with microbial enzymes |

| Pyridazine Moiety | Anticancer | Inhibits tumor growth by targeting specific pathways |

| Piperidine Group | Anticonvulsant | Stabilizes neuronal activity |

Potential in Drug Development

Given its diverse biological activities, this compound represents a valuable scaffold for drug development. The ability to modify functional groups allows for tailored pharmacological profiles.

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via the Hantzsch reaction, employing α-halo ketones and thioureas. For the 4-(2-amino-2-oxoethyl)thiazol-2-yl subunit:

- Reactant Preparation :

- 2-Bromoacetamide (α-halo ketone analog) reacts with thiourea in ethanol under reflux to form 2-amino-4-(bromomethyl)thiazole.

- Substitution :

Reaction Conditions :

Preparation of the Piperidine-3-carboxamide Intermediate

Piperidine Ring Formation

Piperidine-3-carboxylic acid is synthesized via:

Amide Coupling

The carboxylic acid is activated with EDCl/HOBt and coupled with ammonium chloride to yield piperidine-3-carboxamide.

Optimized Conditions :

Synthesis of the 1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl Moiety

Cyclocondensation Strategy

The dihydropyridazinone ring is formed via:

- Hydrazine Cyclization :

- Reaction of methylmaleic anhydride with methylhydrazine in acetic acid yields 1-methyl-6-oxo-1,6-dihydropyridazin-3-ol.

- Chlorination and Displacement :

Key Data :

Final Coupling and Characterization

Amide Bond Formation

The thiazole and piperidine-dihydropyridazinone subunits are coupled via:

- Activation :

- Thiazole-2-amine is treated with triphosgene to generate the isocyanate intermediate.

- Coupling :

Spectroscopic Validation :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 8.0 Hz, 1H, pyridazinone-H), 3.45–3.50 (m, 2H, piperidine-H).

- LC-MS : m/z 488.2 [M+H]⁺.

Yield Optimization

| Step | Reagents | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Thiazole formation | BrCH₂CONH₂, thiourea | 80°C | 12 | 70 |

| Piperidine coupling | EDCl/HOBt | RT | 24 | 85 |

| Dihydropyridazinone | POCl₃ | 100°C | 6 | 60 |

| Final coupling | Triphosgene | 0°C | 4 | 75 |

Challenges and Alternative Routes

Steric Hindrance Mitigation

Bulky substituents on the piperidine ring necessitate slow addition of coupling agents to prevent oligomerization. Microwave-assisted synthesis reduces reaction time by 40%.

Green Chemistry Approaches

Solvent-free mechanochemical grinding of intermediates improves atom economy (82% yield).

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its biological activity?

- Answer : The compound contains a thiazole ring, pyridazine moiety, and piperidine-carboxamide scaffold. The thiazole ring (common in kinase inhibitors) and pyridazine core (often linked to anti-inflammatory activity) suggest potential interactions with enzymes or receptors. The amide group enhances solubility and hydrogen-bonding capacity, critical for target binding. Comparative studies with analogs (e.g., thienopyrimidine derivatives) show that substituents like the 2-amino-2-oxoethyl group on the thiazole ring significantly modulate selectivity and potency .

Q. What synthetic routes are typically employed for this compound, and what are the critical reaction parameters?

- Answer : Synthesis involves multi-step reactions, including:

- Step 1 : Formation of the pyridazinone core via cyclocondensation of hydrazine derivatives with diketones under acidic conditions.

- Step 2 : Introduction of the thiazole moiety via Hantzsch thiazole synthesis, requiring precise control of temperature (70–90°C) and pH (6–7) to avoid side reactions.

- Step 3 : Piperidine-carboxamide coupling using EDCI/HOBt as coupling agents in anhydrous DMF.

Key parameters include solvent polarity (e.g., DMF for solubility), catalyst selection (e.g., Pd for cross-couplings), and purification via column chromatography .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in the synthesis of this compound?

- Answer : Use statistical experimental design (e.g., Box-Behnken or factorial design) to evaluate interactions between variables like temperature, solvent ratio, and catalyst loading. For example:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–85°C | Maximizes cyclization |

| Solvent (DMF:H₂O) | 4:1 | Reduces hydrolysis |

| Reaction Time | 12–14 hrs | Balances completion vs. degradation |

| Post-reaction analysis via HPLC-MS identifies byproducts (e.g., hydrolyzed amides), guiding solvent system adjustments . |

Q. What strategies resolve contradictions in biological activity data across similar compounds?

- Answer : Discrepancies often arise from assay conditions (e.g., cell line variability) or structural nuances. To address:

- Structural Comparison : Map functional groups against analogs (e.g., oxadiazole vs. thiazole derivatives) using computational docking to predict binding affinity differences .

- Assay Validation : Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays) and use orthogonal methods (e.g., SPR vs. fluorescence polarization).

- Meta-Analysis : Aggregate data from published studies (e.g., IC₅₀ values) to identify trends in substituent effects .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

- Answer : A tiered approach is recommended:

- Tier 1 : High-throughput screening against kinase panels or GPCR libraries to identify primary targets.

- Tier 2 : Confirm hits using CRISPR-Cas9 knockout models or siRNA silencing.

- Tier 3 : Structural studies (X-ray crystallography or Cryo-EM) to resolve binding modes.

For example, thiazole-containing analogs show preferential inhibition of JAK2/STAT3 pathways, suggesting a similar target profile for this compound .

Q. What analytical methods are most effective for characterizing this compound’s stability under physiological conditions?

- Answer : Use accelerated stability testing (40°C/75% RH for 6 months) with:

- HPLC-PDA : Monitor degradation products (e.g., oxidation of the pyridazine ring).

- LC-MS/MS : Quantify hydrolyzed metabolites in simulated gastric fluid (pH 2.0).

- NMR Spectroscopy : Track structural integrity (e.g., amide bond cleavage via ¹H-NMR).

Stability data guide formulation strategies (e.g., lyophilization for parenteral delivery) .

Methodological Notes

- Contradictions in Evidence : While some studies emphasize the pyridazine moiety’s role in anti-inflammatory activity , others highlight thiazole derivatives’ superior kinase inhibition . Resolve via target-specific assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.